molecular formula C11H10ClF5O2 B14062324 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Cat. No.: B14062324
M. Wt: 304.64 g/mol
InChI Key: WYNZHANESWAIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a chemical compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of a benzene derivative with chloropropyl, difluoromethoxy, and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (chlorine, fluorine) in the compound can influence its reactivity and binding affinity to various biological molecules. The compound may act by modifying the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

WYNZHANESWAIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCCCl)OC(F)F

Origin of Product

United States

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